molecular formula C12H12ClF4NO B2507487 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide CAS No. 2411195-67-8

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide

Cat. No. B2507487
CAS RN: 2411195-67-8
M. Wt: 297.68
InChI Key: PNZYDXYYMUCKNU-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide” is an organic compound containing a chloro group, a fluoro group, a trifluoromethyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the chloro, fluoro, and trifluoromethyl groups, and the formation of the acetamide group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and trifluoromethyl groups could influence the overall shape of the molecule and its electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be replaced by other groups in a nucleophilic substitution reaction . The acetamide group could also undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the chloro, fluoro, and trifluoromethyl groups could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action could involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, compounds containing chloro and fluoro groups can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF4NO/c1-7(18(2)11(19)6-13)9-4-3-8(5-10(9)14)12(15,16)17/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYDXYYMUCKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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